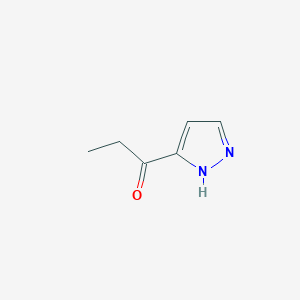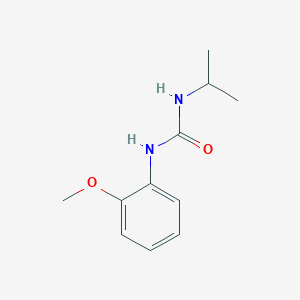methanone](/img/structure/B7458777.png)
[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in the field of pharmacology. In
Mécanisme D'action
The mechanism of action for [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone is not fully understood. However, it is believed to interact with certain receptors in the brain, including the serotonin and dopamine receptors. This interaction may lead to changes in neurotransmitter levels, which can affect mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone can have various biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters, including serotonin and dopamine, in the brain. This can lead to changes in mood and behavior. Additionally, this compound has been shown to have anti-inflammatory properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone in lab experiments is its unique structure. This compound has the potential to interact with certain receptors in the brain in a way that other compounds cannot. Additionally, it has been shown to have low toxicity, which makes it a safer option for lab experiments.
One limitation of using [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone in lab experiments is its limited availability. This compound is not widely available, which can make it difficult for researchers to obtain. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Orientations Futures
There are several potential future directions for research involving [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone. One direction is to further explore its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis method for [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone involves a series of chemical reactions. One method involves the reaction of 4-chlorobenzylpiperazine with cyclopropylcarbonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
One potential scientific research application for [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone is in the field of pharmacology. This compound has been studied for its potential use as a drug candidate due to its ability to interact with certain receptors in the brain. It has been shown to have potential as a treatment for various neurological disorders, including depression and anxiety.
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-14-5-1-12(2-6-14)11-17-7-9-18(10-8-17)15(19)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEDOKVXTSUCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)


![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)





![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)